Methyl 6-(hydrazinocarbonyl)nicotinate
Description
Methyl 6-(hydrazinocarbonyl)nicotinate (C₈H₇N₃O₃) is a nicotinic acid derivative characterized by a hydrazinocarbonyl (-CONHNH₂) substituent at the 6-position of the pyridine ring and a methyl ester group at the 3-position. This compound is primarily utilized as a precursor in synthesizing semicarbazide and thiosemicarbazide derivatives, which exhibit biological activities such as enzyme inhibition and antimicrobial properties . Its synthesis typically involves the condensation of methyl 6-chloronicotinate with hydrazine hydrate under reflux conditions, followed by further functionalization with isocyanates or isothiocyanates to yield target bioactive molecules .
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
methyl 6-(hydrazinecarbonyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-14-8(13)5-2-3-6(10-4-5)7(12)11-9/h2-4H,9H2,1H3,(H,11,12) |
InChI Key |
QOTBWLDSNBNGJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl Nicotinate Derivatives
Structural and Functional Insights
- Reactivity: The hydrazinocarbonyl group in this compound enables nucleophilic reactions with isocyanates/isothiocyanates, forming semicarbazide/thiosemicarbazide linkages critical for bioactive molecule design . In contrast, Methyl 6-chloronicotinate undergoes nucleophilic aromatic substitution, facilitating the introduction of heterocyclic groups like pyrazoles . Methyl 6-hydroxynicotinate exhibits pH-dependent esterase-like hydrolysis in biological systems, making it a model substrate for studying human serum albumin activity .
- Biological Activity: Methyl 6-methylnicotinate acts as a rubefacient, inducing peripheral vasodilation for pain relief, whereas its hydrazinocarbonyl analog is tailored for antimicrobial and enzyme-inhibitory applications . Derivatives of Methyl 6-methoxynicotinate are explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy .
Stability and Handling :
Research Findings and Data
Pharmacological Data
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